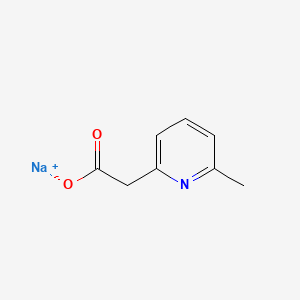
2-(6-メチルピリジン-2-イル)酢酸ナトリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(6-methylpyridin-2-yl)acetate is an organic sodium salt with the molecular formula C8H8NNaO2 and a molecular weight of 173.14 g/mol . This compound is characterized by the presence of a pyridine ring substituted with a methyl group at the 6-position and an acetate group at the 2-position. It is commonly used in various research and industrial applications due to its unique chemical properties.
科学的研究の応用
Sodium 2-(6-methylpyridin-2-yl)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(6-methylpyridin-2-yl)acetate typically involves the reaction of 6-methylpyridine-2-carboxylic acid with sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is often produced in batch reactors with precise temperature and pH control to optimize yield and purity .
化学反応の分析
Types of Reactions: Sodium 2-(6-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: It can be reduced to form 6-methylpyridine derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 6-methylpyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
作用機序
The mechanism of action of Sodium 2-(6-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical pathways, including enzyme inhibition and receptor binding. Its effects are mediated through the interaction with cellular proteins and nucleic acids, leading to alterations in cellular functions .
類似化合物との比較
- Sodium 2-(pyridin-2-yl)acetate
- Sodium 2-(4-methylpyridin-2-yl)acetate
- Sodium 2-(3-methylpyridin-2-yl)acetate
Comparison: Sodium 2-(6-methylpyridin-2-yl)acetate is unique due to the specific position of the methyl group on the pyridine ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .
特性
CAS番号 |
1416351-80-8 |
|---|---|
分子式 |
C8H9NNaO2 |
分子量 |
174.15 g/mol |
IUPAC名 |
sodium;2-(6-methylpyridin-2-yl)acetate |
InChI |
InChI=1S/C8H9NO2.Na/c1-6-3-2-4-7(9-6)5-8(10)11;/h2-4H,5H2,1H3,(H,10,11); |
InChIキー |
RBPZKFZSWXCFDJ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(=O)[O-].[Na+] |
正規SMILES |
CC1=NC(=CC=C1)CC(=O)O.[Na] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















